

Spectroscopic Data Analysis of Ochracenomicin B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ochracenomicin B

Cat. No.: B1247948

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Introduction

Ochracenomicin B is a member of the benz[a]anthraquinone class of antibiotics, produced by *Amiclatopsis* sp. The structural elucidation of such complex natural products is heavily reliant on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data analysis of **Ochracenomicin B**, including representative data, detailed experimental protocols, and a workflow for structural determination. While the precise experimental data for **Ochracenomicin B** is not publicly available, this guide presents a standardized approach and expected values for a compound of this class.

Spectroscopic Data

The following tables summarize the expected quantitative data from ^1H NMR, ^{13}C NMR, and Mass Spectrometry for a compound with the core structure of **Ochracenomicin B**.

Table 1: ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
12.0 - 13.0	s	-	1H	Phenolic OH
7.0 - 8.5	m	-	~6H	Aromatic CH
4.5 - 5.0	m	-	~1H	Methine CH
3.0 - 4.0	s	-	3H	Methoxy OCH ₃
2.0 - 3.0	m	-	~4H	Methylene CH ₂
1.0 - 1.5	d	~6-7	6H	Methyl CH ₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The values presented are hypothetical and representative for a benz[a]anthraquinone structure.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Carbon Type	Assignment
180 - 190	C	Quinone C=O
160 - 170	C	Aromatic C-O
110 - 150	C, CH	Aromatic C, CH
70 - 80	CH	Methine C-O
55 - 65	CH ₃	Methoxy OCH ₃
20 - 40	CH ₂ , CH	Aliphatic CH ₂ , CH
15 - 25	CH ₃	Methyl CH ₃

Note: Carbon types are determined by DEPT or APT experiments. The values presented are hypothetical and representative for a benz[a]anthraquinone structure.

Table 3: Mass Spectrometry Data

Ionization Mode	Mass Analyzer	m/z [M+H] ⁺	Molecular Formula
FAB ⁺	TOF	[Calculated Value]	[Predicted Formula]

Note: Fast Atom Bombardment (FAB) is a common ionization technique for such compounds. The molecular formula would be determined from high-resolution mass spectrometry (HRMS).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **Ochracenomicin B**.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

- Approximately 5-10 mg of purified **Ochracenomicin B** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent. For benz[a]anthraquinones, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR: A proton-decoupled experiment is run to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- 2D NMR: A suite of 2D NMR experiments is essential for full structure elucidation:

- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of **Ochracenicin B**.

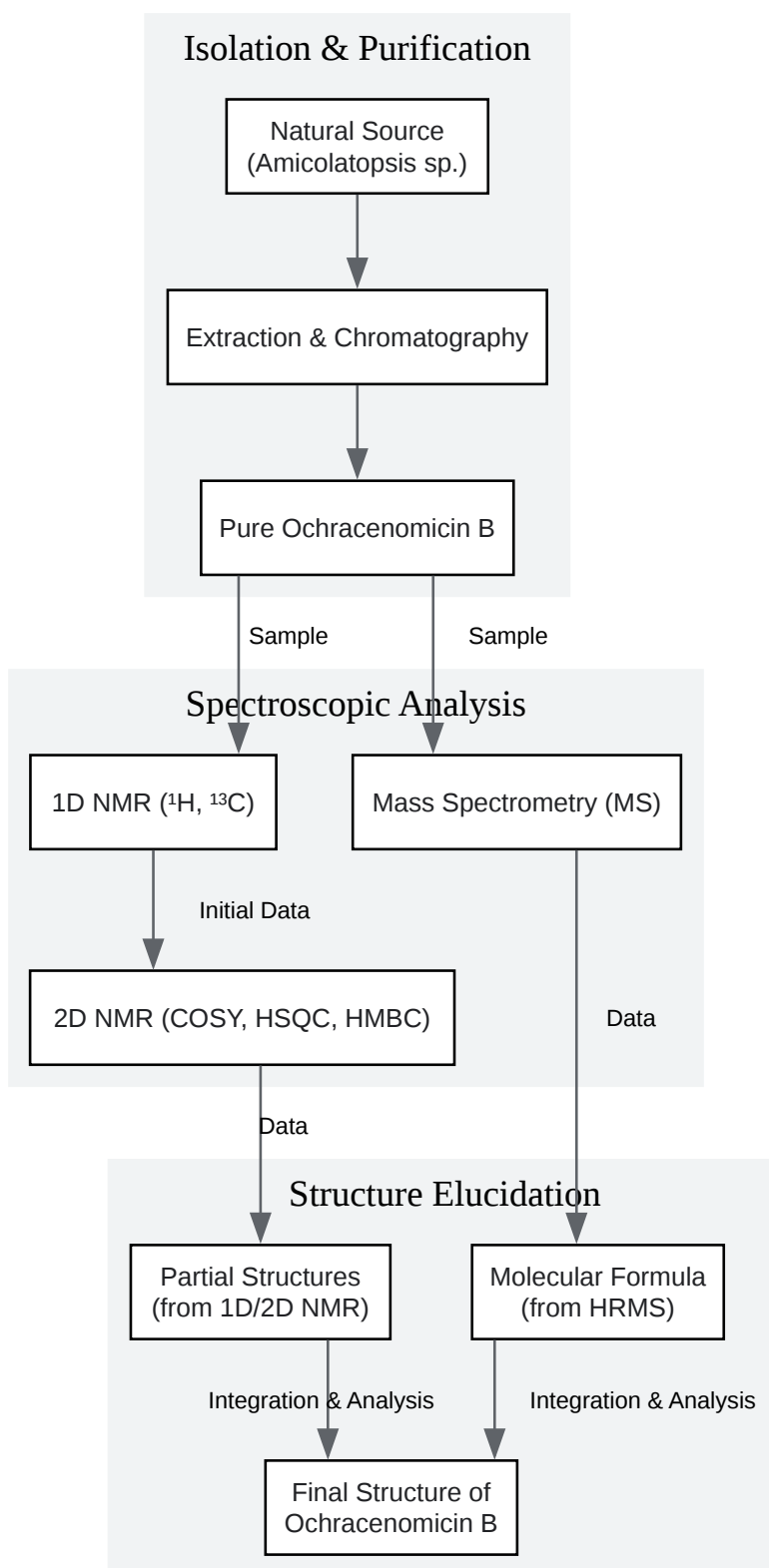
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with a suitable ionization source.

Methodology (Fast Atom Bombardment - Mass Spectrometry):

- Sample Preparation: A small amount of the sample is dissolved in a suitable solvent and mixed with a liquid matrix. Common matrices for FAB include glycerol or 3-nitrobenzyl alcohol (3-NBA).
- Ionization: The sample-matrix mixture is bombarded with a high-energy beam of neutral atoms (e.g., Xenon or Argon). This causes desorption and ionization of the analyte molecules, typically forming protonated molecules $[M+H]^+$.
- Mass Analysis: The generated ions are accelerated into the mass analyzer, where their mass-to-charge ratio (m/z) is determined with high accuracy.
- Data Analysis: The high-resolution mass data allows for the calculation of the elemental composition, which is a critical step in determining the molecular formula.

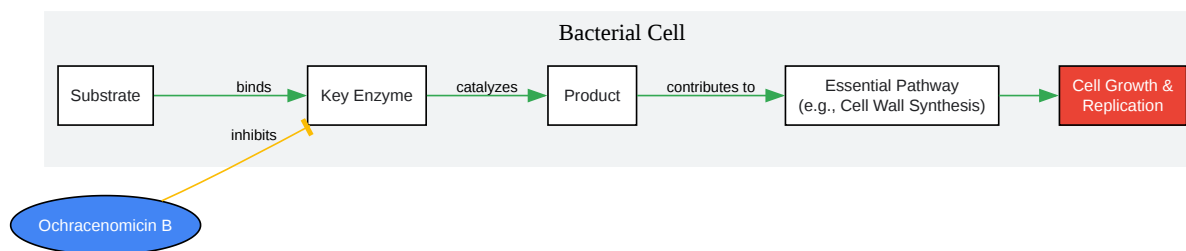
Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway that could be investigated based on the compound's antibiotic nature.



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Workflow for the spectroscopic analysis of a natural product.



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Conceptual inhibition of a bacterial signaling pathway.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com